Arformoterol, the (R,R)-enantiomer of formoterol, is a potent, highly specific, long-acting β2-adrenergic agonist. [] Arformoterol is distinguished from the more commonly used racemic (R,R/S,S)-diasteriomer of formoterol. [] Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle. [] It is 1,000-fold more potent in receptor-binding affinity compared to the (S,S)-enantiomer of formoterol. [] It is currently available for use as a nebulized solution of arformoterol tartrate. []
One improved process for the preparation of arformoterol L-(+)-tartrate involves using arformoterol D-(-)-tartrate. [] Another improved and industrially advantageous process involves preparing a substantially enantiomerically pure arformoterol intermediate, (R)-4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine. []
Arformoterol selectively binds to and activates β2-adrenergic receptors in bronchiolar smooth muscle. [] This binding leads to stimulation of adenyl cyclase, increasing intracellular cAMP levels. [] Increased cAMP levels cause relaxation of bronchial smooth muscle and inhibit the release of inflammatory mediators from mast cells, ultimately improving airway function. []
Arformoterol is delivered as a solution via nebulizer. [] The choice of nebulizer system can influence the aerosol properties of arformoterol inhalation solution. [] About 20% of the nominal 15-microg arformoterol dose was emitted from the nebulizer apparatus with four different tidal breathing patterns studied. [] A longer inspiratory phase was associated with a greater inhaled dose. [] Arformoterol is chemically and physically compatible with commercially available nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide. []
Arformoterol is used in scientific research to investigate the impact of breathing patterns on drug delivery via nebulizers. [] Researchers have also studied the compatibility of arformoterol with other nebulized drugs. [] Furthermore, it has been used in studies comparing the efficacy of nebulized versus dry powder beta-agonists in patients with suboptimal peak inspiratory flow rates. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: